4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid is an organic compound that features a unique structure with both methoxy and oxoethylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can be achieved through a multi-step process. One common method involves the reaction of squaric acid dichloride with pyridine and methyl cyanoacetate . The reaction is typically carried out in anhydrous dichloromethane at low temperatures to avoid contact with atmospheric moisture . The crude product is then crystallized from a mixture of dimethylformamide and methanol to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using continuous flow reactors, could be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxoethylidene group.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 4-(2-Methoxy-2-oxoethylidene)-2-pentenedioic acid exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions . Its unique structure allows it to participate in a variety of chemical pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate
- (E)-2-(1-Cyano-2-methoxy-2-oxoethylidene)-3,4-dioxo-1-(pyridin-1-ium-1-yl)cyclobutan-1-ide
Uniqueness
Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
81158-26-1 |
---|---|
Molecular Formula |
C8H8O6 |
Molecular Weight |
200.14 g/mol |
IUPAC Name |
(E,4Z)-4-(2-methoxy-2-oxoethylidene)pent-2-enedioic acid |
InChI |
InChI=1S/C8H8O6/c1-14-7(11)4-5(8(12)13)2-3-6(9)10/h2-4H,1H3,(H,9,10)(H,12,13)/b3-2+,5-4- |
InChI Key |
BRLKMQDUIDXWEA-IAROGAJJSA-N |
Isomeric SMILES |
COC(=O)/C=C(/C=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COC(=O)C=C(C=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.